REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[NH2:10].OS(O)(=O)=O.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[NH2:10] |f:0.1,2.3|
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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COC1=C(C=CC(=C1)N)N.OS(=O)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The diamine is extracted eleven times successively with 200 ml of CH2Cl2
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Type
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DRY_WITH_MATERIAL
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Details
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the combined extracts are dried over MgSO4
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Type
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FILTRATION
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Details
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The extract is filtered
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Type
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CUSTOM
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Details
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evaporated to dryness in vacuo
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Name
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|
Type
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product
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Smiles
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COC1=C(C=CC(=C1)N)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: PERCENTYIELD | 79.6% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |